molecular formula C19H19NO5S B2375828 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide CAS No. 852439-18-0

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide

Cat. No. B2375828
M. Wt: 373.42
InChI Key: LZSJQCMZKFWDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide, also known as DTT-205, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has been shown to inhibit the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost compared to other compounds with similar activities. However, one limitation of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide and to optimize its pharmacokinetic properties. Finally, research on the potential side effects and toxicity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide is also warranted to ensure its safety for clinical use.
In conclusion, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide is a promising compound with potential therapeutic applications in various fields of research. Its ease of synthesis, low cost, and multiple mechanisms of action make it an attractive candidate for further study. However, more research is needed to fully understand its therapeutic potential and to optimize its properties for clinical use.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-5-methoxybenzoic acid with 2-chloroethanol to form an ester intermediate, which is then reacted with 2-(4-methoxyphenyl)ethylamine to yield the target compound.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In a study conducted by Liu et al. (2019), N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide was found to inhibit the growth of hepatocellular carcinoma cells in vitro and in vivo. Another study by Zhang et al. (2018) reported that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide exhibited potent anti-inflammatory effects in a mouse model of acute lung injury.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-24-17-9-7-15(8-10-17)20(16-11-12-26(22,23)14-16)19(21)13-25-18-5-3-2-4-6-18/h2-12,16H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSJQCMZKFWDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide

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